2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide
Description
Chemical Structure and Synthesis The compound 2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide features a 2,4-dimethyl-1,3-thiazole-5-carboxamide core. The carboxamide nitrogen is substituted with a methyl group bearing two distinct heterocyclic moieties: oxan-4-yl (tetrahydropyran) and thiophen-2-yl (thiophene).
Synthetic routes for analogous thiazole carboxamides involve coupling substituted amines with activated carboxylic acid intermediates. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate can be hydrolyzed to the carboxylic acid and subsequently coupled with amines using standard reagents (e.g., HATU, DIPEA) . The oxan-4-yl and thiophen-2-ylmethylamine substituent in the target compound likely derives from a custom-synthesized amine intermediate.
Properties
IUPAC Name |
2,4-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-10-15(22-11(2)17-10)16(19)18-14(13-4-3-9-21-13)12-5-7-20-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTWQPFYVQDTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC(C2CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-5-carboxamide derivatives are widely explored for their biological and physicochemical properties. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison of Thiazole-5-carboxamide Derivatives
*Calculated based on molecular formulas.
Key Findings:
Substituent-Driven Activity: Lipophilicity vs. Solubility: The oxan-4-yl group in the target compound may enhance aqueous solubility compared to D308-0486’s isopropoxy phenyl group, which is more lipophilic. Biological Targets:
- Ethaboxam’s thiophene and cyano groups contribute to fungicidal activity by disrupting fungal membrane integrity .
- Dasatinib ’s pyrimidine and piperazine moieties enable multi-kinase inhibition via ATP-binding pocket interactions .
Synthetic Accessibility :
- Compounds like D308-0486 and JTT are synthesized via coupling reactions between thiazole-5-carboxylic acids and substituted amines, similar to methods described for ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives .
Structural Uniqueness :
- The target compound’s combination of oxan-4-yl (a six-membered oxygen-containing ring) and thiophen-2-yl (a five-membered sulfur-containing ring) introduces conformational rigidity and diverse electronic properties, distinguishing it from analogs with purely aromatic or aliphatic substituents.
Research Implications
- Drug Design : The oxan-4-yl group could serve as a solubility-enhancing motif in CNS-targeting drugs, while the thiophen-2-yl group may improve binding to aromatic-rich enzyme pockets.
Preparation Methods
Hantzsch Thiazole Synthesis
The 2,4-dimethylthiazole ring is traditionally synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides. For example, chloroacetone reacts with thioacetamide in dimethylformamide (DMF) at 60°C for 1 hour to yield 2,4-dimethylthiazole. Modifications to this method include using bromoacetophenone derivatives to introduce aromatic substituents.
Reaction Conditions
Oxidation of Thiazoline Precursors
An alternative route involves oxidizing 2,4-dimethylthiazoline using manganese dioxide (MnO₂) in refluxing dichloroethane (DCE) or acetonitrile. This method is particularly effective for electron-deficient thiazolines but requires careful temperature control to avoid decomposition.
Functionalization to 2,4-Dimethylthiazole-5-Carboxylic Acid
Carboxylation at the 5-Position
The 5-carboxylic acid group is introduced via hydrolysis of a nitrile or ester precursor. For instance, ethyl 2,4-dimethylthiazole-5-carboxylate undergoes saponification with potassium hydroxide in ethanol/water to yield the carboxylic acid.
Procedure
Direct Carboxylation via CO₂ Insertion
Recent advances use palladium-catalyzed carbonylation, though this method is less common for thiazole systems due to competing side reactions.
Synthesis of the N-[(oxan-4-yl)(thiophen-2-yl)methyl] Amine Substituent
Reductive Amination Strategy
The branched amine is synthesized via reductive amination of tetrahydropyran-4-one with thiophen-2-ylmethanamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates this reaction.
Example Protocol
- Reactants : Tetrahydropyran-4-one (1 eq), thiophen-2-ylmethanamine (1.2 eq), NaBH₃CN (1.5 eq)
- Solvent : Methanol
- Conditions : Stir at 25°C for 12 hours
- Yield : 60–75%
Protection/Deprotection Approach
To prevent side reactions, the oxan-4-yl group may be introduced as a tetrahydropyranyl ether, followed by deprotection using acidic conditions.
Amide Coupling to Form 2,4-Dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide
Carbodiimide-Mediated Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The amine is then added to form the amide bond.
Optimized Procedure
Mixed Anhydride Method
Alternatively, the acid is treated with isobutyl chloroformate to form a mixed anhydride, which reacts with the amine in tetrahydrofuran (THF).
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
Table 1 . Comparison of Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/DMAP | EDC, DMAP | DCM | 48 | 65 |
| Mixed Anhydride | Isobutyl chloroformate | THF | 24 | 58 |
| HATU | HATU, DIPEA | DMF | 12 | 70 |
Challenges and Mitigation Strategies
Side Reactions During Amide Coupling
Competitive formation of N-acylurea byproducts is minimized by using DMAP as a catalyst and maintaining low temperatures during activation.
Steric Hindrance
The bulky N-[(oxan-4-yl)(thiophen-2-yl)methyl] group necessitates prolonged reaction times (48 hours) for complete coupling.
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